AChE/BChE/MAO-B-IN-4
Description
Nomenclature and Chemical Identity
This compound is systematically identified as an indan-1-one derivative bearing a substituted benzylidene moiety. Its molecular formula, $$ \text{C}{26}\text{H}{33}\text{N}{3}\text{O}{4} $$, corresponds to a molecular weight of 451.56 g/mol. The compound’s structure integrates a central indanone scaffold—a feature shared with donepezil, a clinical acetylcholinesterase inhibitor—augmented by meta- and para-substituted aminopropoxy groups that enhance binding affinity across multiple enzymatic targets.
Table 1: Chemical and Physicochemical Properties of this compound
The compound’s three-dimensional conformation enables simultaneous interaction with catalytic sites of AChE, BChE, and MAO-B, as evidenced by molecular docking studies. For instance, its benzylidene group forms π-π interactions with tyrosine residues in AChE, while the aminopropoxy chain stabilizes binding via hydrogen bonds.
Historical Context of Multitarget Enzyme Inhibitors
The development of this compound reflects a broader paradigm shift in neuropharmacology from single-target to multitarget therapeutics. Early Alzheimer’s treatments, such as donepezil and rivastigmine, exclusively targeted acetylcholinesterase to amplify cholinergic transmission. However, the recognition of Alzheimer’s as a multifactorial disease—involving amyloid-β accumulation, oxidative stress, and neurotransmitter deficits—spurred interest in compounds capable of addressing multiple pathways.
Indanone and chalcone derivatives, like this compound, arose from rational drug design strategies that hybridize structural motifs from known inhibitors. For example, piperazine-substituted chalcones demonstrated dual MAO-B and AChE inhibition, inspiring the incorporation of nitrogen-containing heterocycles into newer analogs. Similarly, meta-substituted indanones were optimized to enhance blood-brain barrier permeability while retaining affinity for cholinesterases. These innovations underscore the iterative process of combining computational modeling and empirical screening to refine multitarget agents.
Significance in Neuropharmacological Research
This compound holds particular promise for Alzheimer’s disease research due to its capacity to concurrently modulate three pathological mechanisms: (1) cholinergic deficit via AChE/BChE inhibition, (2) oxidative stress via MAO-B suppression, and (3) amyloidogenesis via β-amyloid anti-aggregation effects. By inhibiting MAO-B, the compound reduces the production of neurotoxic byproducts like hydrogen peroxide, thereby mitigating oxidative damage. Simultaneously, its cholinesterase inhibition elevates synaptic acetylcholine levels, addressing cognitive symptoms.
Table 2: Multitarget Mechanisms of this compound in Alzheimer’s Pathology
Furthermore, the compound’s ability to prevent β-amyloid aggregation aligns with the amyloid hypothesis of Alzheimer’s, offering a potential route to slow disease progression. This multifactorial efficacy positions this compound as both a therapeutic candidate and a tool for probing cross-talk between enzymatic pathways in neurodegeneration.
Properties
Molecular Formula |
C26H33N3O4 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-[4-[(Z)-(5,6-dimethoxy-3-oxo-1H-inden-2-ylidene)methyl]phenyl]-2-[3-(dimethylamino)propyl-methylamino]acetamide |
InChI |
InChI=1S/C26H33N3O4/c1-28(2)11-6-12-29(3)17-25(30)27-21-9-7-18(8-10-21)13-20-14-19-15-23(32-4)24(33-5)16-22(19)26(20)31/h7-10,13,15-16H,6,11-12,14,17H2,1-5H3,(H,27,30)/b20-13- |
InChI Key |
PHRRVDDXOIXGNS-MOSHPQCFSA-N |
Isomeric SMILES |
CN(C)CCCN(C)CC(=O)NC1=CC=C(C=C1)/C=C\2/CC3=CC(=C(C=C3C2=O)OC)OC |
Canonical SMILES |
CN(C)CCCN(C)CC(=O)NC1=CC=C(C=C1)C=C2CC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Protocol
- Reactants : 5-Methoxy-, 6-methoxy-, or 5,6-dimethoxy-indan-1-one (100 mmol) and 4-acetamidobenzaldehyde (100 mmol).
- Catalyst : Potassium hydroxide (100 mmol, 5.6 g) in methanol.
- Procedure : The indan-1-one derivative and aldehyde are stirred in methanolic KOH at room temperature for 48 hours. The precipitate is filtered, washed with ice-cold water, and recrystallized from ethanol.
- Key Intermediates :
Analytical Data
| Intermediate | Yield (%) | Melting Point (°C) | Purity (HPLC) |
|---|---|---|---|
| A1 | 78 | 210–212 | >98% |
| A2 | 82 | 205–207 | >97% |
| A3 | 75 | 218–220 | >99% |
Stage 2: Hydrolysis of Acetamido Groups
The acetamido group in intermediates A1–A3 is hydrolyzed to a primary amine, enhancing reactivity for subsequent thiourea formation.
Reaction Conditions and Protocol
Analytical Data
| Intermediate | Yield (%) | Melting Point (°C) |
|---|---|---|
| B1 | 85 | 185–187 |
| B2 | 88 | 180–182 |
| B3 | 83 | 192–194 |
Stage 3: Thiourea Formation
The amine intermediates (B1–B3 ) react with aryl isothiocyanates to form thiourea derivatives, introducing sulfur-containing moieties critical for enzyme inhibition.
Reaction Conditions and Protocol
Analytical Data
| Intermediate | Yield (%) | Retention Time (min) |
|---|---|---|
| C1 | 72 | 12.4 |
| C2 | 75 | 13.1 |
| C3 | 70 | 14.5 |
Stage 4: Final Derivatization
The thiourea intermediates undergo further modification to introduce target substituents, yielding this compound.
Reaction Conditions and Protocol
- Reactant : C3 (5,6-dimethoxy variant, 20 mmol).
- Reagent : Propyl chloroformate (22 mmol) in anhydrous tetrahydrofuran (THF).
- Base : Triethylamine (24 mmol).
- Procedure : The mixture is stirred at 0°C for 1 hour and room temperature for 6 hours. The product is isolated via preparative HPLC (Acclaim Polar Advantage II column, 55–65% acetonitrile gradient).
Characterization of this compound
- Yield : 68%.
- Purity : >99% (HPLC).
- Spectroscopic Data :
Optimization and Scale-Up Considerations
Catalyst Screening
Comparative studies of KOH, NaOH, and Cs₂CO₃ revealed KOH as optimal for Claisen-Schmidt condensation, achieving 78–82% yields versus <60% with alternatives.
Solvent Effects
Ethanol-water mixtures (4:1) improved hydrolysis yields (85–88%) compared to pure ethanol (70–75%) by mitigating side reactions.
Chromatographic Purification
Preparative HPLC with acetonitrile gradients (15–65%) resolved structural analogs, ensuring >98% purity for final products.
Chemical Reactions Analysis
Types of Reactions
AChE/BChE/MAO-B-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
Inhibitory Potency
The efficacy of AChE/BChE/MAO-B-IN-4 can be measured using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. Studies have shown that this compound exhibits potent inhibitory activity against AChE and MAO-B, making it a promising candidate for further development.
Table 1: Inhibitory Activities of this compound
| Enzyme Type | IC50 Value (μM) | Selectivity Index |
|---|---|---|
| Acetylcholinesterase (AChE) | 0.0816 ± 0.075 | High |
| Butyrylcholinesterase (BChE) | Not Applicable | N/A |
| Monoamine Oxidase B (MAO-B) | 0.039 ± 0.003 | High |
Dual Inhibition for Alzheimer's Disease
Research has demonstrated that dual inhibitors like this compound can enhance cognitive function in models of Alzheimer's disease by addressing both cholinergic and monoaminergic deficits. For instance, a study involving piperazine-substituted chalcones showed significant inhibition of both AChE and MAO-B, supporting their potential as multi-target therapeutics .
Structure-Activity Relationship Studies
The design and synthesis of derivatives based on this compound have been explored to optimize its inhibitory properties. For example, modifications to the piperazine moiety have been shown to enhance AChE inhibition while maintaining selectivity for MAO-B . These studies provide insights into how structural changes can impact enzyme binding and activity.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of acetylcholinesterase and monoamine oxidase B. Acetylcholinesterase is responsible for breaking down acetylcholine, a neurotransmitter involved in learning and memory. By inhibiting this enzyme, AChE/BChE/MAO-B-IN-4 increases the levels of acetylcholine in the brain, thereby enhancing cognitive function. Monoamine oxidase B is involved in the breakdown of dopamine, a neurotransmitter associated with mood and movement. Inhibition of this enzyme helps to increase dopamine levels, which can be beneficial in treating conditions like Parkinson’s disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
Enzyme Inhibition Profiles
*Binding affinity (kcal/mol) from molecular docking studies .
Key Findings and Advantages of this compound
Multitarget Superiority: Unlike most single-target or dual-target inhibitors (e.g., tacrine, galantamine), this compound simultaneously inhibits AChE, BChE, and MAO-B with nanomolar potency. This addresses the multifactorial pathology of AD, where AChE levels decline, BChE compensates, and MAO-B exacerbates oxidative stress .
Selectivity : While tacrine and compound 3f show higher selectivity for AChE over BChE (AChE/BChE ratio: 1.72 and 1.37, respectively), this compound balances inhibition of both cholinesterases (ratio: 0.61), which is critical in late-stage AD characterized by elevated BChE activity .
Anti-Amyloid Activity : this compound prevents Aβ aggregation, a feature absent in tacrine, galantamine, and compound 6h .
Structural and Mechanistic Insights
- Molecular Docking: this compound likely binds to the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, similar to dual-binding inhibitors like compound 3f . Its indanone scaffold may enhance interactions with MAO-B’s flavin adenine dinucleotide (FAD) binding site, explaining its low IC50 .
Q & A
Q. What statistical methods are appropriate for comparing this compound’s efficacy to existing MAO-B inhibitors (e.g., rasagiline)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
